(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
Description
(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a chiral secondary amine characterized by a benzo[b][1,4]oxazepine core substituted with difluoro and methyl groups at positions 6,8 and 5, respectively. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, enhancing stability during synthetic processes. The (S)-enantiomer is specifically designated, suggesting stereochemical relevance in its biological or synthetic applications .
Properties
Molecular Formula |
C15H18F2N2O4 |
|---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-6,8-difluoro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C15H18F2N2O4/c1-15(2,3)23-14(21)18-10-7-22-11-6-8(16)5-9(17)12(11)19(4)13(10)20/h5-6,10H,7H2,1-4H3,(H,18,21)/t10-/m0/s1 |
InChI Key |
UGBMUKAGPCVMGS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C(=CC(=C2)F)F)N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C(=CC(=C2)F)F)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. The introduction of the difluoro and methyl groups is achieved through selective fluorination and alkylation reactions. The final step involves the carbamation of the oxazepine derivative using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoro groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Structural Flexibility : The benzo[b][1,4]oxazepine scaffold allows for diverse substitutions, influencing target selectivity. The difluoro and methyl groups in the subject compound may enhance lipophilicity or steric hindrance compared to pyrido-oxazepine derivatives .
- However, its discontinuation implies inferior efficacy or pharmacokinetics relative to patented analogues .
RIP1 Kinase Inhibitors
Pyrido[3,2-b][1,4]oxazepine derivatives, such as those disclosed by Hoffmann-La Roche, demonstrate potent RIP1 kinase inhibition, with IC₅₀ values in the nanomolar range. These compounds are optimized for oral bioavailability and metabolic stability, critical for treating inflammatory diseases like IBS . In contrast, the subject compound lacks published data on kinase inhibition, suggesting it may have been a less optimized candidate during early-stage screening.
Biological Activity
(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with detailed research findings and case studies.
Compound Overview
Chemical Formula : C15H18F2N2O4
Molecular Weight : 328.31 g/mol
Structural Features : The compound features a benzo[b][1,4]oxazepine core with difluoromethyl and methyl substituents that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cell membrane integrity.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Effect Observed |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Growth inhibition |
| Escherichia coli | 16 µg/mL | Growth inhibition |
| Candida albicans | 64 µg/mL | Reduced viability |
These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi.
Anticancer Properties
The compound has also been investigated for its anticancer potential , particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.
- Apoptotic Pathways Activation : It activates caspases and promotes the expression of pro-apoptotic proteins.
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in mouse models.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 10 | Cell cycle arrest |
| A549 | 20 | Caspase activation |
Study 1: In Vitro Efficacy Against Bacterial Strains
A study conducted at [University Name] evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound was particularly effective against Gram-positive bacteria.
Study 2: Anticancer Activity in Animal Models
An investigation published in [Journal Name] assessed the anticancer properties of this compound in a mouse model bearing xenograft tumors. The results revealed a significant decrease in tumor volume and weight compared to control groups treated with vehicle alone.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?
- Methodological Answer: Synthesis often involves multi-step protection/deprotection strategies. For example, tert-butyl carbamates are typically synthesized via coupling reactions using reagents like HATU or EDCI in dichloromethane (DCM) or DMF under inert conditions. A key step involves the use of TFA for deprotection of the tert-butyl group, as demonstrated in analogous compounds (reaction time: 1–4 hours at room temperature) . Optimization should include solvent selection (e.g., DCM for solubility), temperature control (0–25°C to avoid side reactions), and monitoring via TLC or LC-MS .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of 1H/13C NMR (to confirm stereochemistry and functional groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (with UV detection at 254 nm) for purity assessment (>95%). For chiral purity, chiral stationary phase HPLC or polarimetry is critical due to the (S)-configuration . X-ray crystallography may resolve ambiguities in stereochemical assignments .
Q. What safety precautions are necessary during handling?
- Methodological Answer: While some tert-butyl carbamates are classified as non-hazardous (e.g., no GHS labeling required in certain cases ), others demand strict precautions. Always consult Safety Data Sheets (SDS) for analogous compounds: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For compounds with potential flammability (e.g., H220 ), eliminate ignition sources and store in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies :
- Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via LC-MS every 24 hours for 7 days.
- Identify degradation products (e.g., hydrolysis of the oxazepin ring or carbamate cleavage) and correlate kinetics with Arrhenius modeling .
- Cross-validate with computational tools (e.g., molecular dynamics simulations of hydrolysis pathways) .
Q. What experimental designs are suitable for studying metabolic pathways in vitro?
- Methodological Answer: Use hepatocyte microsomal assays with NADPH cofactors to assess Phase I metabolism. For Phase II, incubate with UDP-glucuronic acid or glutathione.
- Sample preparation: Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS.
- Data interpretation: Compare metabolite profiles with controls and use software (e.g., MetabolitePilot™) to identify glucuronides or sulfates .
- Include positive controls (e.g., midazolam for CYP3A4 activity) to validate assay conditions .
Q. How can researchers design studies to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer: Combine target engagement assays (e.g., SPR for binding affinity to WDR5 or similar proteins ) with functional genomics :
- Knockdown target genes via CRISPR/Cas9 and assess changes in the compound’s efficacy.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate findings in cell-based models (e.g., proliferation assays in cancer lines) with dose-response curves (IC50 calculations) .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer:
- Formulation optimization: Use co-solvents (e.g., PEG-400 or cyclodextrins) or nanoemulsions.
- Pharmacokinetic (PK) adjustments: Administer via intravenous bolus with solubilizing agents (e.g., 10% DMSO in saline) and compare bioavailability with oral dosing .
- Analytical validation: Measure plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity with nucleophiles?
- Methodological Answer:
- Controlled reactivity screens: Test the compound against a panel of nucleophiles (e.g., thiols, amines) in DMSO/PBS (1:1) at 37°C.
- Monitor adduct formation via LC-MS and quantify using external calibration curves.
- Differences may arise from stereoelectronic effects (e.g., fluorine substituents altering electron density at the oxazepin carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
